molecular formula C4H5BN2O3 B11922644 (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid

(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid

Cat. No.: B11922644
M. Wt: 139.91 g/mol
InChI Key: IUIJQWVTYZJSEA-UHFFFAOYSA-N
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Description

(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid is a heterocyclic boronic acid building block of significant interest in medicinal chemistry and organic synthesis. Its structure integrates a reactive boronic acid functional group with a dihydropyrazinone heterocycle, a privileged scaffold in drug discovery. This combination makes it a valuable reagent for constructing complex molecules, particularly via metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, a powerful method for carbon-carbon bond formation . The boronic acid group acts as a Lewis acid, capable of forming reversible covalent complexes with diols and other nucleophiles, which is the basis for molecular recognition of biological targets such as enzymes . The embedded dihydropyrazinone motif is a known pharmacophore; similar 2(1H)-pyrazinone cores have been investigated as inhibitors of deregulated kinases, highlighting their potential in the development of antiproliferative agents . As a stable, organic-soluble Lewis acid, this compound also holds potential as a catalyst for organic transformations, including dehydration and carbonyl condensation reactions . This product is intended for research purposes as a chemical intermediate or a synthetic standard. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this and all boronic acids with standard laboratory safety protocols.

Properties

IUPAC Name

(6-oxo-1H-pyrazin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2,9-10H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIJQWVTYZJSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC(=O)N1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method includes the use of a Suzuki-Miyaura coupling reaction, where a halogenated pyrazine derivative reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents such as tetrahydrofuran or dimethylformamide, and temperatures ranging from room temperature to 100°C.

Industrial Production Methods: Industrial production of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound.

Types of Reactions:

    Oxidation: (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid can undergo oxidation reactions to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming (6-Hydroxy-1,6-dihydropyrazin-2-yl)boronic acid.

    Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Alcohols or diols in the presence of catalysts like copper(II) sulfate.

Major Products:

    Oxidation: Pyrazine oxides.

    Reduction: (6-Hydroxy-1,6-dihydropyrazin-2-yl)boronic acid.

    Substitution: Boronate esters.

Scientific Research Applications

Common Synthetic Routes

Method Reagents Conditions
Suzuki-Miyaura couplingHalogenated pyrazine, boronic acidPalladium catalyst, base, THF/DMF
OxidationHydrogen peroxideAcetonitrile
ReductionSodium borohydrideEthanol/Tetrahydrofuran
SubstitutionAlcohols/diolsCopper(II) sulfate catalyst

Medicinal Chemistry

One of the most promising applications of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid is in the development of anti-cancer agents. Recent studies have explored its potential as an antiandrogen in prostate cancer therapy. The compound acts as a bioisostere for nitro groups, which are commonly found in non-steroidal antiandrogens like flutamide.

Case Study: Prostate Cancer Inhibition

  • Objective : To evaluate the effectiveness of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid analogs against prostate cancer cell lines.
  • Method : In vitro screening against LAPC-4 and PC-3 cell lines.
  • Results : Certain derivatives demonstrated significant antiproliferative activity, indicating potential as therapeutic agents against prostate cancer .

Organic Synthesis

In organic chemistry, this compound serves as a key building block for synthesizing more complex molecules. Its reactivity allows it to participate in various cross-coupling reactions, making it useful for developing pharmaceuticals and agrochemicals.

Industrial Applications

Beyond laboratory research, (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid is utilized in the production of advanced materials. Its ability to form stable bonds makes it suitable for creating polymers and nanomaterials that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The boronic acid group interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Core Structure pKa* Solubility Insights
Phenyl boronic acid Benzene ring ~8.8–9.2 Moderate aqueous solubility; prone to precipitation in polar media
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene + -OH ~7.5–8.0 Higher solubility due to -OH; IC50 = 0.1969 µM in 4T1 cells
(6-Oxo-1,6-dihydropyridin-3-yl)boronic acid Pyridine + oxo ~7.0–7.5† Enhanced polarity from oxo group; MW = 138.92
Target compound Pyrazine + oxo ~6.5–7.0‡ Predicted improved solubility due to pyrazine’s electron-withdrawing N atoms and oxo group

*Experimental pKa values vary based on substituents. †Estimated based on pyridine analogs . ‡Inferred from pyrazine’s electron-deficient nature lowering boronic acid pKa.

Key Insights :

  • The pyrazine core in the target compound likely reduces its pKa compared to phenyl or pyridine analogs, enhancing boronate formation (B(OH)₃⁻) at physiological pH (~7.4), which is critical for biological activity .

Key Insights :

  • Protease Inhibition : Boronic acids like FL-166 inhibit viral proteases via covalent interactions with catalytic serine residues. The target compound’s pyrazine ring may allow additional hydrogen bonding or π-stacking with enzyme active sites, similar to bifunctional inhibitors .
  • Antiproliferative Effects : Aromatic boronic acids (e.g., 6-hydroxynaphthalen-2-yl) show sub-micromolar IC50 values in cancer models. The target compound’s electronic profile may enhance cytotoxicity or selectivity .
  • Sensing : Pyrazine’s nitrogen atoms could augment diol-binding selectivity in aqueous media, addressing limitations of traditional boronic acids in saccharide sensing .

Comparative Limitations and Challenges

  • Solubility : While the oxo group improves hydrophilicity, the pyrazine ring’s planar structure may still limit solubility compared to aliphatic boronic acids.
  • Synthetic Complexity : Introducing boronic acid groups onto electron-deficient pyrazine rings may require specialized coupling reagents or protective strategies.
  • Stability : Boronic acids are prone to protodeboronation under basic conditions; the pyrazine ring’s electron-withdrawing effect could exacerbate this, necessitating pH-controlled formulations .

Biological Activity

(6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophilic centers, which can be exploited in drug design and development. This article reviews the biological activity of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

The biological activity of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The boronic acid moiety can form coordinate covalent interactions with nucleophilic residues in proteins, influencing enzyme activity and receptor modulation. This interaction is particularly relevant in the context of cancer therapy, where boronic acids have been shown to inhibit proteasome activity and modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid. For instance:

  • In Vitro Studies : The compound has demonstrated antiproliferative effects against various cancer cell lines, including androgen-dependent prostate cancer cells (LAPC4) and liver cancer cells (HepG2). In vitro assays showed that derivatives containing the boronic acid group exhibited enhanced activity compared to their non-boronic counterparts .
  • Molecular Docking Studies : Computational docking experiments indicated that (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid could effectively bind to the androgen receptor's ligand-binding domain, suggesting a mechanism for its anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid exhibits activity against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.4 µM
Staphylococcus aureus12.14 µM
Escherichia coli49.20 µM

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have been conducted to explore the efficacy of (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid:

  • Prostate Cancer Treatment : A study involving a series of boronic acid derivatives demonstrated significant antiproliferative activity against LAPC4 cells. The results indicated that modifications to the boronic structure could enhance selectivity and potency against cancer cells while minimizing effects on non-cancerous cells .
  • Tuberculosis Research : In another study focusing on tuberculosis, compounds derived from (6-Oxo-1,6-dihydropyrazin-2-yl)boronic acid were tested against Mycobacterium tuberculosis strains. The results showed promising activity, indicating potential for use in treating resistant strains of tuberculosis .

Q & A

Q. Why do glycoprotein binding studies show variability across publications?

  • Methodology : Variability arises from glycoprotein glycosylation patterns (e.g., RNase A vs. RNase B). Perform glycan profiling (e.g., lectin arrays) and control for sialic acid content, which competes with boronic acid-diol binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.